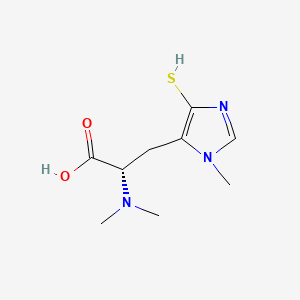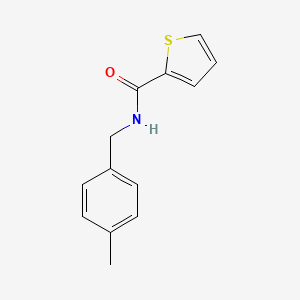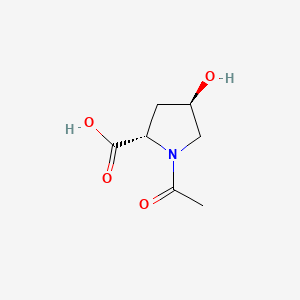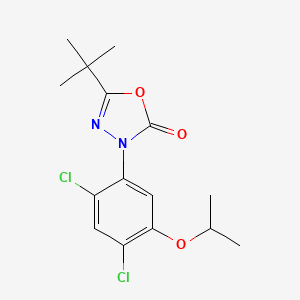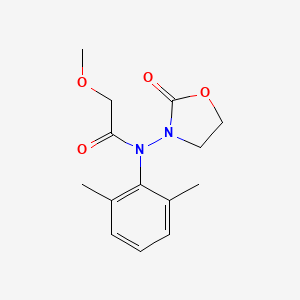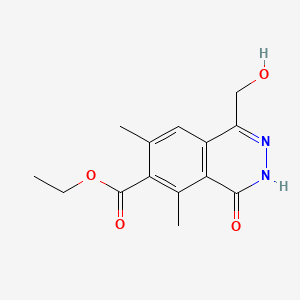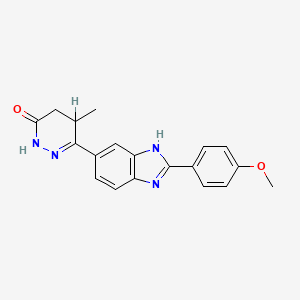
匹莫苯丹
描述
Pimobendan is a benzimidazole-pyridazinone derivative that functions as a calcium sensitizer and a selective inhibitor of phosphodiesterase 3. It is primarily used in veterinary medicine for the management of heart failure in dogs, particularly those suffering from myxomatous mitral valve disease or dilated cardiomyopathy . Pimobendan is known for its positive inotropic and vasodilatory effects, making it a valuable medication in the treatment of congestive heart failure .
科学研究应用
Pimobendan has a wide range of scientific research applications:
作用机制
Target of Action
Pimobendan primarily targets phosphodiesterase 3 (PDE3) and cardiac troponin in the myofibril . PDE3 is an enzyme that plays a crucial role in cardiac and smooth muscle contractility . Cardiac troponin is a complex of three regulatory proteins (troponin C, troponin I, and troponin T) that is integral to muscle contraction in cardiac muscle .
Mode of Action
Pimobendan exerts its effects through a dual mechanism of action. It increases the sensitivity of cardiac troponin in the myofibril to calcium ions, which enhances myocardial contractility . Additionally, it inhibits the function of PDE3, leading to positive inotropic (increasing myocardial contractility) and vasodilator effects . This dual action results in an increase in cardiac output and a decrease in both preload and afterload .
Biochemical Pathways
Pimobendan’s action on PDE3 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes, including the regulation of myocardial contractility . By inhibiting PDE3, pimobendan prevents the breakdown of cAMP, thereby enhancing the contractility of the heart muscle .
Pharmacokinetics
Pimobendan is administered orally and has a bioavailability of 60 to 65% . It is metabolized mainly via the liver . The elimination half-life of pimobendan is approximately 0.4 hours, and it is primarily excreted in feces .
Result of Action
The molecular and cellular effects of pimobendan’s action include enhanced myocardial contractility and peripheral vasodilation . This results in improved cardiac output and decreased cardiac workload . In a study with a mouse model of human genetic dilated cardiomyopathy, pimobendan prevented myocardial remodeling in compensated heart failure and significantly extended lifespan in both compensated and end-stage heart failure .
Action Environment
The efficacy of pimobendan can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Reinforcing pimobendan with guideline-directed medical therapy (GDMT) may reduce the rehospitalization rates in patients with heart failure . It’s important to note that the use of multiple pde inhibitors together, such as pimobendan and theophylline, could potentially result in excessive pde inhibition and adverse effects .
生化分析
Biochemical Properties
Pimobendan interacts with various enzymes and proteins, primarily phosphodiesterase III (PDE3). By inhibiting PDE3, Pimobendan increases intracellular concentrations of cyclic adenosine monophosphate (cAMP), thereby enhancing the contractility of the heart .
Cellular Effects
Pimobendan influences cell function by increasing the interaction of troponin C with contractile proteins, acting as an inotropic agent. It also has vasodilating properties, which are achieved via the inhibition of Phosphodiesterase III .
Molecular Mechanism
Pimobendan exerts its effects at the molecular level primarily through its action as a calcium sensitizer and a phosphodiesterase 3 (PDE3) inhibitor. As a calcium sensitizer, it increases the interaction of troponin C with contractile proteins, thereby enhancing myocardial contractility .
Temporal Effects in Laboratory Settings
The cardiovascular effects of Pimobendan occur after 1 hour and persist for 8-12 hours after administration
Dosage Effects in Animal Models
Pimobendan is used in the management of heart failure in dogs, most commonly caused by myxomatous mitral valve disease, or dilated cardiomyopathy
Metabolic Pathways
Pimobendan is involved in the cAMP-dependent pathway, where it inhibits the enzyme phosphodiesterase III (PDE3), leading to an increase in intracellular cAMP levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pimobendan involves multiple steps, starting from chlorobenzene. The process includes Friedel-Crafts reaction, nitration, α-bromination of carbonyl, nucleophilic substitution of malonate, potassium hydroxide hydrolysis, thermal decarboxylation, amination, esterification, p-methoxybenzoyl chloride acylation, water and hydrazine cyclization, and hydrogenation . This complex synthetic route ensures the formation of the desired benzimidazole-pyridazinone structure.
Industrial Production Methods
Industrial production of Pimobendan follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Key intermediates are synthesized in bulk, and advanced purification techniques are employed to isolate Pimobendan in its pure form .
化学反应分析
Types of Reactions
Pimobendan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic action.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound but are crucial for the drug’s elimination .
相似化合物的比较
Pimobendan is often compared with other inotropic agents and vasodilators:
Pimobendan’s unique combination of calcium sensitization and phosphodiesterase inhibition sets it apart from these similar compounds, offering distinct therapeutic advantages in the management of heart failure .
属性
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJJMFZWDBELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048280 | |
| Record name | Pimobendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74150-27-9, 118428-37-8, 118428-38-9 | |
| Record name | Pimobendan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimobendan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimobendan, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimobendan, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimobendan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11450 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pimobendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMOBENDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIMOBENDAN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIMOBENDAN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


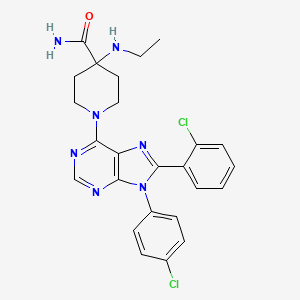
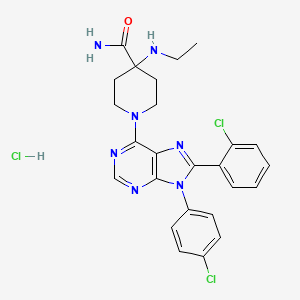

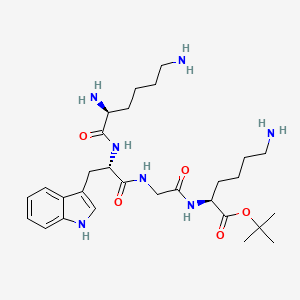
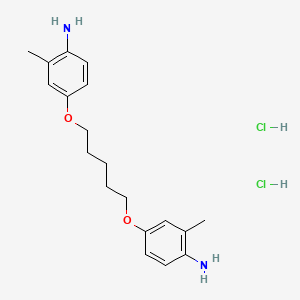
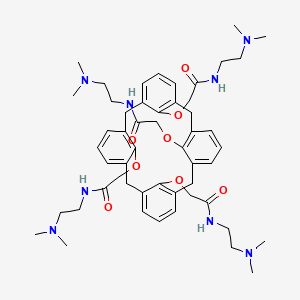
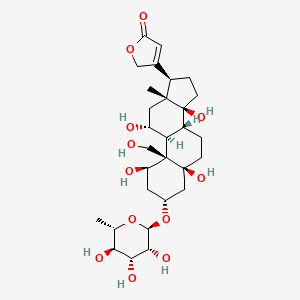
![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)
